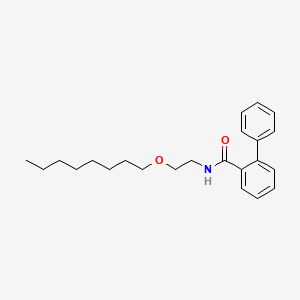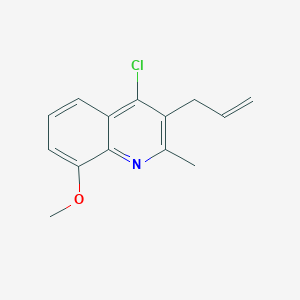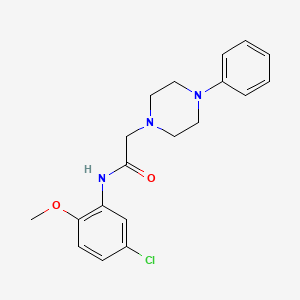![molecular formula C23H20ClN3O5S B11546541 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B11546541.png)
4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit kinases and disrupt cell signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate include other thiophene derivatives such as:
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O5S |
|---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H20ClN3O5S/c1-2-31-19-11-15(8-9-18(19)32-23(30)20-7-4-10-33-20)13-26-27-21(28)14-25-22(29)16-5-3-6-17(24)12-16/h3-13H,2,14H2,1H3,(H,25,29)(H,27,28)/b26-13+ |
InChI Key |
GLERMPTUXJGMEH-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11546462.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546477.png)

![2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11546493.png)
![4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11546503.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
![N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11546509.png)
![N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline](/img/structure/B11546510.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11546529.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11546534.png)

